![molecular formula C6H6BClFNO2 B1498274 2-Chloro-3-fluoro-5-picoline-4-boronic acid CAS No. 1072952-39-6](/img/structure/B1498274.png)
2-Chloro-3-fluoro-5-picoline-4-boronic acid
Overview
Description
“2-Chloro-3-fluoro-5-picoline-4-boronic acid” is a chemical compound with the molecular formula C6H6BClFNO2 . It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-fluoro-5-picoline-4-boronic acid” consists of 6 carbon atoms, 6 hydrogen atoms, 1 boron atom, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 175.353 Da and the monoisotopic mass is 175.000763 Da .
Chemical Reactions Analysis
This compound can be involved in various chemical reactions. For instance, it can participate in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . It can also serve as a precursor to biologically active molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-fluoro-5-picoline-4-boronic acid” are not fully specified in the available resources .
Scientific Research Applications
Catalysis
This compound is used in catalytic processes due to its ability to facilitate reactions by lowering the activation energy. It’s particularly valuable in Suzuki-Miyaura coupling reactions , which are pivotal in forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules .
Organic Synthesis
In organic synthesis, 2-Chloro-3-fluoro-5-picoline-4-boronic acid serves as a building block for creating diverse organic compounds. Its reactivity with α-oxocarboxylic acids through heterocyclization is one such application, leading to the formation of various heterocyclic structures .
Medicinal Chemistry
As a precursor to biologically active molecules, this compound has been used to synthesize heteroaryl benzylureas with inhibitory activity against glycogen synthase kinase 3, a protein kinase involved in various diseases . Additionally, it’s used in creating carboxyindoles with inhibitory activity against HCV NS5B polymerase, which is significant in antiviral research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-chloro-3-fluoro-5-methylpyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClFNO2/c1-3-2-10-6(8)5(9)4(3)7(11)12/h2,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMMLPABMFWKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1C)Cl)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660543 | |
Record name | (2-Chloro-3-fluoro-5-methylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-fluoro-5-methylpyridin-4-YL)boronic acid | |
CAS RN |
1072952-39-6 | |
Record name | B-(2-Chloro-3-fluoro-5-methyl-4-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-3-fluoro-5-methylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.